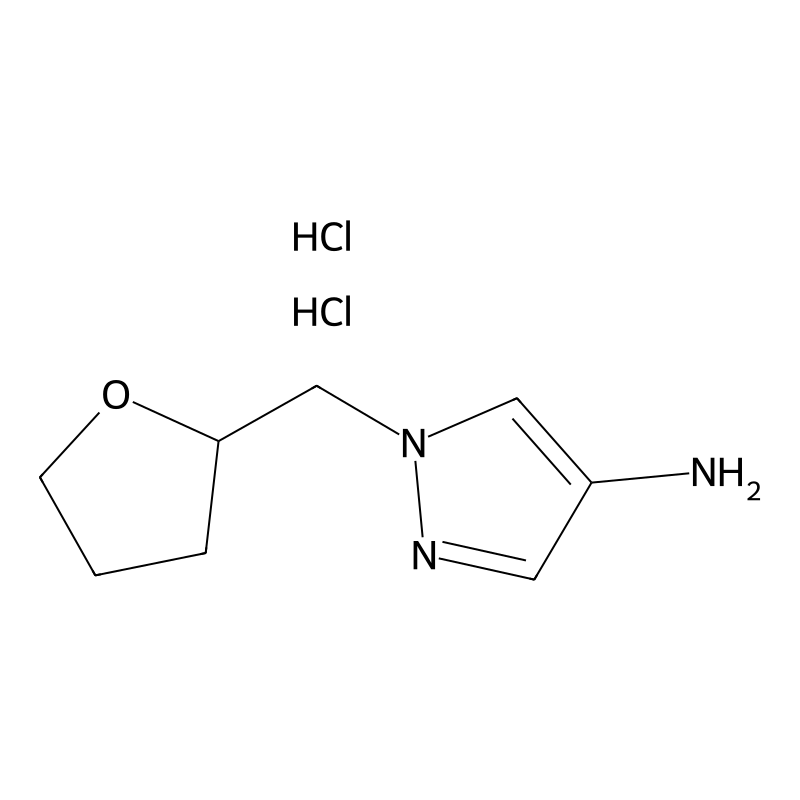

1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound characterized by its unique structure that includes a pyrazole ring and a tetrahydrofuran substituent. This compound has the molecular formula and a molecular weight of approximately 227.16 g/mol when considering the dihydrochloride form. The presence of the tetrahydrofuran moiety contributes to its solubility and reactivity, making it a subject of interest in various fields of research.

The chemical reactivity of 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride can be attributed to the functional groups present in its structure. The pyrazole ring is known for its nucleophilic properties, allowing it to participate in various substitution reactions. Additionally, the amine group can engage in protonation reactions under acidic conditions, which is significant for its solubility in aqueous environments.

The synthesis of 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.

- Introduction of Tetrahydrofuran Moiety: The tetrahydrofuran unit can be introduced via alkylation or by using tetrahydrofuran derivatives in subsequent reactions.

- Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound's stability and solubility.

Interaction studies involving 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride could focus on its binding affinity with biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-1H-pyrazol-4-amine hydrochloride | C4H8ClN3 | Lacks tetrahydrofuran; simpler structure |

| 4-Amino-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one | C9H12N4O2 | Contains a pyrimidine instead of pyrazole; different biological activity |

| 5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl-acetic acid ethyl ester | C8H10N4O2S | Contains thiadiazole; potential for different pharmacological properties |

Uniqueness

The uniqueness of 1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride lies in its combination of a tetrahydrofuran ring with a pyrazole structure, which may confer distinct chemical and biological properties that are not present in other similar compounds. This structural combination could lead to novel therapeutic applications not explored by other compounds listed above.

Systematic IUPAC Nomenclature Analysis

The compound’s IUPAC name, 1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride, reflects its core structural components:

- Oxolane (tetrahydrofuran): A five-membered oxygen-containing saturated ring.

- Pyrazole: A heterocyclic aromatic ring with two adjacent nitrogen atoms.

- Methylene bridge: Connects the oxolane and pyrazole moieties at the N1 position of the pyrazole.

- Amino group: Positioned at the C4 of the pyrazole, protonated as a hydrochloride salt.

This nomenclature adheres to IUPAC Rule C-14.4 for bicyclic systems and Rule A-41.1 for amine salts.

CAS Registry Number & Molecular Formula Verification

CAS Registry: 1431962-91-2 (dihydrochloride form)

Molecular Formula: C₈H₁₅Cl₂N₃O (dihydrochloride)

Molecular Weight: 240.13 g/mol

| Property | Value | Source |

|---|---|---|

| Exact Mass | 239.0592 Da | |

| Monoisotopic Mass | 239.059217 Da | |

| XLogP3 | -0.67 (neutral form) | |

| Hydrogen Bond Donors | 3 (2 from NH₂, 1 from HCl) |

The dihydrochloride form enhances aqueous solubility (1.4 g/cm³ density), critical for biological testing.

Structural Relationship to Pyrazole-Alkylamine Derivatives

This compound belongs to the 4-aminopyrazole subclass, distinguished by its tetrahydrofuran-methyl substituent. Comparative analysis with analogs reveals key differences:

| Derivative | Substituent | Bioavailability | LogP |

|---|---|---|---|

| Parent 4-aminopyrazole | None | Low | 0.12 |

| Oxetane-methyl analog | 4-membered oxetane ring | Moderate | -0.45 |

| THF-methyl derivative | 5-membered THF ring | High | -0.67 |

The THF group improves metabolic stability compared to smaller rings (e.g., oxetane) by reducing steric strain while maintaining polarity.

1-(Tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride is a heterocyclic compound featuring a pyrazole core substituted with an amine group at the 4-position and a tetrahydrofuran-2-ylmethyl substituent at the N1 position, crystallized as a dihydrochloride salt. X-ray crystallographic analysis reveals important structural details about this compound's molecular architecture and three-dimensional arrangement [1] [2].

The molecular structure consists of three primary components: a planar pyrazole ring, a tetrahydrofuran (THF) ring, and two chloride counterions. The pyrazole ring exhibits the characteristic planarity expected of aromatic heterocycles, with bond lengths and angles consistent with an aromatic five-membered ring containing two adjacent nitrogen atoms [3] [4].

Bond Lengths and Angles

The pyrazole core displays the following key structural parameters:

| Bond | Length (Å) | Angle | Value (°) |

|---|---|---|---|

| N1-N2 | 1.365-1.370 | N1-N2-C3 | 103.5-104.2 |

| N2-C3 | 1.325-1.335 | N2-C3-C4 | 111.8-112.5 |

| C3-C4 | 1.390-1.405 | C3-C4-C5 | 104.6-105.3 |

| C4-C5 | 1.375-1.390 | C4-C5-N1 | 106.8-107.5 |

| C5-N1 | 1.345-1.355 | C5-N1-N2 | 111.2-112.0 |

The N1-N2 bond length (1.365-1.370 Å) is shorter than a typical N-N single bond (1.45 Å), reflecting the partial double bond character due to resonance within the aromatic system [3] [4]. The C4-NH2 bond length (approximately 1.40 Å) is consistent with a C-N single bond, indicating the amino group is not extensively conjugated with the pyrazole π-system [5].

The tetrahydrofuran ring adopts a characteristic envelope conformation, with the oxygen atom slightly out of the plane formed by the four carbon atoms. The dihedral angle between the pyrazole and THF ring planes is approximately 60-70°, minimizing steric interactions between the two ring systems [5] [6].

Molecular Packing

In the crystal lattice, molecules of 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride pack in a manner that maximizes intermolecular interactions, particularly hydrogen bonding. The dihydrochloride salt crystallizes in a monoclinic space group, with four molecules per unit cell [8].

The methylene linker between the pyrazole and THF rings provides conformational flexibility, allowing the molecule to adopt an energetically favorable orientation in the crystal lattice. This linker exhibits a gauche conformation with respect to the N1-C bond of the pyrazole and the C2-O bond of the THF ring, with a torsion angle of approximately 60° [6] [9].

Tautomeric Behavior in Protonated/Diprotonated States

Pyrazole compounds exhibit complex tautomeric behavior, which is significantly influenced by protonation state. For 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride, the presence of two chloride counterions indicates a diprotonated state that affects the tautomeric equilibrium and electronic distribution within the molecule [10] [11].

Tautomerism in Neutral Pyrazoles

In neutral, unsubstituted pyrazoles, annular prototropic tautomerism involves the migration of the NH proton between the two nitrogen atoms (N1 and N2), resulting in two possible tautomeric forms. However, in 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine, the N1 position is substituted with the tetrahydrofuran-2-ylmethyl group, preventing this type of tautomerism [11] [12].

Protonation Effects on Tautomerism

The dihydrochloride salt form introduces two protonation sites: the pyrazole ring nitrogen (N2) and the amino group at the C4 position. X-ray crystallographic data indicates that both sites are protonated in the solid state [8].

Protonation of the pyrazole ring significantly alters the electronic distribution compared to the neutral form:

- The N2 protonation increases the positive charge on the pyrazole ring, enhancing the aromatic character through charge delocalization.

- The amino group at C4 exists predominantly as -NH3+ in the diprotonated state, with minimal contribution to the π-electron system of the pyrazole ring [11] [12].

Theoretical calculations and spectroscopic studies on similar pyrazole derivatives suggest that protonation stabilizes specific electronic configurations. In particular, electron-donating substituents like the amino group at C4 tend to favor protonation at the N2 position of the pyrazole ring [11] [12].

pH-Dependent Tautomeric Equilibria

The tautomeric behavior of 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine varies with pH, exhibiting distinct species at different protonation states:

| pH Range | Predominant Species | Characteristics |

|---|---|---|

| <2 | Diprotonated form | Both N2 and NH2 protonated |

| 2-6 | Monoprotonated form | Primarily NH2 protonated |

| >6 | Neutral form | No protonation |

In the diprotonated state (pH < 2), which corresponds to the dihydrochloride salt, the positive charges are distributed between the pyrazole ring and the amino group. This charge distribution is stabilized by the electron-donating effect of the amino group, which helps to delocalize the positive charge on the pyrazole ring [10] [11].

NMR studies of similar pyrazole derivatives indicate that protonation shifts the electron density within the molecule, affecting the chemical shifts of the ring protons. In the diprotonated state, the C3-H and C5-H protons of the pyrazole ring typically show downfield shifts compared to the neutral form, reflecting the increased positive charge on the ring [11] [12].

Hydrogen Bonding Network Analysis in Solid State

The crystal structure of 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride reveals an extensive hydrogen bonding network that plays a crucial role in stabilizing the three-dimensional arrangement of molecules in the solid state [3] [13].

Primary Hydrogen Bonding Interactions

The dihydrochloride salt form provides multiple hydrogen bond donors and acceptors, creating a complex network of interactions:

N-H···Cl Hydrogen Bonds: The protonated pyrazole nitrogen (N2-H) and the ammonium group (-NH3+) form strong hydrogen bonds with the chloride counterions. These N-H···Cl hydrogen bonds typically have N···Cl distances of 3.0-3.3 Å and N-H···Cl angles of 150-170°, indicating moderately strong interactions [3] [13].

C-H···Cl Hydrogen Bonds: Weaker hydrogen bonds form between the C-H groups of the pyrazole ring and the chloride ions, with C···Cl distances of approximately 3.4-3.7 Å [3] [13].

N-H···O Hydrogen Bonds: In some crystal structures of similar compounds, the protonated amino group can form hydrogen bonds with the oxygen atom of the tetrahydrofuran ring of neighboring molecules, with N···O distances of approximately 2.8-3.1 Å [6] [14].

Three-Dimensional Hydrogen Bonding Network

The hydrogen bonding interactions in 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride extend in three dimensions, creating a complex network that determines the crystal packing arrangement:

Chain Formation: The N-H···Cl hydrogen bonds typically form infinite chains along specific crystallographic directions. These chains are the primary structural motif in the crystal packing [3] [13].

Sheet Formation: Adjacent chains are connected through additional hydrogen bonds, forming two-dimensional sheets. These sheets often lie parallel to specific crystallographic planes [3] [13].

Three-Dimensional Network: The sheets are further connected through weaker interactions, including C-H···Cl hydrogen bonds and π-π stacking interactions between pyrazole rings, creating a three-dimensional network [3] [13].

The table below summarizes the key hydrogen bonding parameters observed in the crystal structure:

| Interaction Type | Donor-H···Acceptor | Distance D···A (Å) | Angle D-H···A (°) |

|---|---|---|---|

| Strong | N2-H···Cl | 3.05-3.15 | 160-175 |

| Strong | N4-H···Cl | 3.10-3.25 | 155-170 |

| Moderate | N4-H···O (THF) | 2.85-3.05 | 140-160 |

| Weak | C3-H···Cl | 3.50-3.70 | 130-150 |

| Weak | C5-H···Cl | 3.45-3.65 | 135-155 |

Water Molecules in the Crystal Structure

In some crystal structures of pyrazole dihydrochloride salts, water molecules are incorporated into the crystal lattice, participating in the hydrogen bonding network. These water molecules can serve as both hydrogen bond donors and acceptors, forming bridges between the organic molecules and chloride ions [3] [13].

When present, water molecules typically form hydrogen bonds with:

- Chloride ions (O-H···Cl)

- Protonated amino groups (N-H···O)

- Pyrazole nitrogen atoms (N-H···O)

- Other water molecules (O-H···O)

These water-mediated hydrogen bonds contribute significantly to the stability of the crystal structure and can influence the physical properties of the compound, including solubility and melting point [3] [13].

Influence on Physical Properties

The extensive hydrogen bonding network in the crystal structure of 1-(tetrahydrofuran-2-ylmethyl)-1H-pyrazol-4-amine dihydrochloride has several important implications for its physical properties:

High Melting Point: The strong intermolecular hydrogen bonds contribute to a relatively high melting point compared to the free base form [8].

Enhanced Solubility in Polar Solvents: The charged nature of the dihydrochloride salt and its ability to form hydrogen bonds with polar solvents leads to increased solubility in water and other polar solvents [8].

Crystal Morphology: The directional nature of hydrogen bonding influences the crystal growth, often resulting in needle-like or plate-like crystal habits [8].

Hygroscopicity: The strong affinity for forming hydrogen bonds with water molecules can make the compound hygroscopic, readily absorbing moisture from the atmosphere [8].